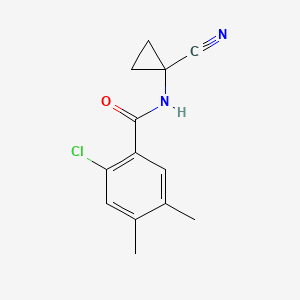
2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide, also known as CCPA, is a chemical compound that has been extensively investigated for its pharmacological properties. CCPA is a potent and selective agonist for the adenosine A1 receptor, which is involved in various physiological processes including cardiovascular function, neurotransmission, and inflammation.
作用机制
2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide acts as a selective agonist for the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Activation of the A1 receptor leads to inhibition of adenylate cyclase and a decrease in intracellular cAMP levels, which in turn leads to various downstream effects including inhibition of neurotransmitter release, vasodilation, and anti-inflammatory effects.
Biochemical and Physiological Effects:
In addition to its cardioprotective and neuroprotective effects, 2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide has been found to have various other biochemical and physiological effects. For example, 2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide has been shown to inhibit platelet aggregation, reduce blood pressure, and modulate immune function. 2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide has also been investigated for its potential as an anti-cancer agent, due to its ability to induce apoptosis in cancer cells.
实验室实验的优点和局限性
2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide has several advantages as a research tool, including its high potency and selectivity for the adenosine A1 receptor, which allows for specific manipulation of this receptor in various biological systems. However, 2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide also has some limitations, including its relatively short half-life and the need for careful dosing and administration to avoid potential off-target effects.
未来方向
There are several potential future directions for research on 2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide and adenosine A1 receptors. One area of interest is the role of A1 receptors in various neurological disorders, such as Alzheimer's disease and Parkinson's disease, and the potential for 2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide as a therapeutic agent in these conditions. Another area of interest is the development of novel A1 receptor agonists with improved pharmacokinetic properties and fewer off-target effects. Overall, 2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide and adenosine A1 receptors represent an exciting area of research with potential implications for a wide range of biological processes and diseases.
合成方法
2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide can be synthesized by reacting 2-chloro-4,5-dimethylbenzoyl chloride with 1-cyanocyclopropane in the presence of a base, such as triethylamine. The resulting product can be purified by chromatography and characterized by various spectroscopic techniques.
科学研究应用
2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide has been used extensively as a research tool to investigate the role of adenosine A1 receptors in various biological processes. For example, 2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide has been shown to have cardioprotective effects in animal models of ischemia-reperfusion injury, by reducing infarct size and improving cardiac function. 2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide has also been found to have neuroprotective effects in models of cerebral ischemia and traumatic brain injury, by reducing neuronal damage and inflammation.
属性
IUPAC Name |
2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-8-5-10(11(14)6-9(8)2)12(17)16-13(7-15)3-4-13/h5-6H,3-4H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNSNGGNVPQMBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Cl)C(=O)NC2(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-pyrrolidin-1-ylethanone](/img/structure/B2495588.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylthiophene-2-carboxamide](/img/structure/B2495590.png)
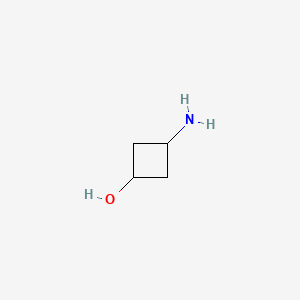
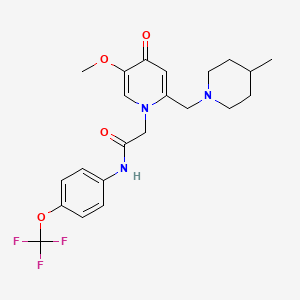
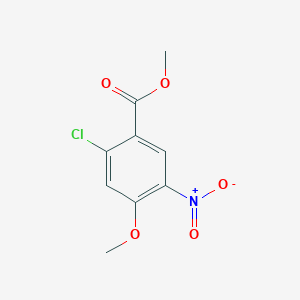
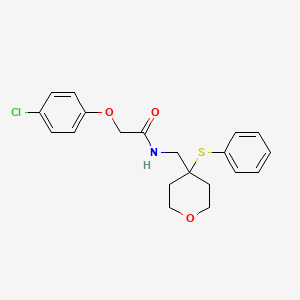
![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2495602.png)
![N-(2-cyclohexyl-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2495603.png)
![7-Methoxy-5-(4-methoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2495604.png)
![2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide](/img/structure/B2495605.png)
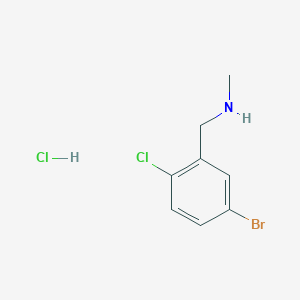

![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2495609.png)
![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-[3-(methanesulfonamido)phenyl]acetamide](/img/structure/B2495610.png)